molecular formula C14H24N2O2 B12434002 N-[8-(Prop-2-enamido)octyl]prop-2-enamide

N-[8-(Prop-2-enamido)octyl]prop-2-enamide

Katalognummer: B12434002
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: NJLPWLHBSPZUAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[8-(Prop-2-enamido)octyl]prop-2-enamide is a synthetic organic compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two enamide groups, which are functional groups containing a double bond conjugated with an amide. Enamides are known for their versatility in organic synthesis and their presence in various pharmaceuticals and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-(Prop-2-enamido)octyl]prop-2-enamide typically involves the reaction of 8-aminooctanoic acid with acryloyl chloride under basic conditions to form the intermediate 8-(prop-2-enamido)octanoic acid. This intermediate is then reacted with acryloyl chloride again to form the final product. The reaction conditions usually involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-[8-(Prop-2-enamido)octyl]prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated amides .

Wissenschaftliche Forschungsanwendungen

N-[8-(Prop-2-enamido)octyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of N-[8-(Prop-2-enamido)octyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(prop-2-enoylamino)methyl]prop-2-enamide
  • N-[(prop-2-enoylamino)ethyl]prop-2-enamide

Uniqueness

N-[8-(Prop-2-enamido)octyl]prop-2-enamide is unique due to its specific structure, which includes two enamide groups separated by an octyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C14H24N2O2

Molekulargewicht

252.35 g/mol

IUPAC-Name

N-[8-(prop-2-enoylamino)octyl]prop-2-enamide

InChI

InChI=1S/C14H24N2O2/c1-3-13(17)15-11-9-7-5-6-8-10-12-16-14(18)4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18)

InChI-Schlüssel

NJLPWLHBSPZUAS-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NCCCCCCCCNC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.